2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine
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Overview
Description
2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group:
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki coupling, where a furan boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The furan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-(4-(4-Methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine: Contains a methylphenyl group instead of a fluorophenyl group.
2-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine: Features a nitrophenyl group in place of the fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)15(12-18)16-2-1-11-21-16/h1-6,11,15H,7-10,12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBJTSTEGFSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CN)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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